molecular formula C13H16O B1669517 Cyclopropyl methyl ketone CAS No. 765-43-5

Cyclopropyl methyl ketone

Cat. No. B1669517
CAS RN: 765-43-5
M. Wt: 84.12 g/mol
InChI Key: BMFYCFSWWDXEPB-UHFFFAOYSA-N
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Description

Cyclopropyl methyl ketone, also known as Acetylcyclopropane, is a clear, colorless, fruity-odored organic compound with the formula C5H8O . It’s moderately water-soluble, highly soluble in organic solvents, and flammable .


Synthesis Analysis

There are several methods for the synthesis of Cyclopropyl methyl ketone. One method involves performing chlorination on 2-acetyl-gamma-butyrolactone serving as a raw material, and hydrochloric acid to obtain 5-chloro-2-pentanone. The 5-chloro-2-pentanone is then cyclized with caustic soda liquid to obtain a crude product of the cyclopropyl methyl ketone . Another method involves preparing cyclopropyl methyl ketone from 1-chloro-4-pentanone and potassium hydroxide in 95% yield .


Molecular Structure Analysis

The molecular structure of Cyclopropyl methyl ketone is represented by the linear formula C3H5COCH3 . It has a molecular weight of 84.12 . The structure of the molecule involves two large-amplitude motions: a CH3 group rotation and an acetyl C(O)CH3 group rotation .


Physical And Chemical Properties Analysis

Cyclopropyl methyl ketone is a liquid at room temperature with a refractive index of n20/D 1.424 (lit.) . It has a boiling point of 114 °C (lit.) and a density of 0.849 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Regioselectivity in Organic Synthesis

Cyclopropyl ketones have been utilized in catalytic processes for selective ring-opening cycloisomerization. This involves the transformation of methylene- or alkylidenecyclopropanyl ketones into different heterocyclic products like 4H-pyrans and various types of furans under specific catalysts and conditions. These transformations provide pathways for the synthesis of new heterocyclic products, highlighting the versatility of cyclopropyl methyl ketone in organic synthesis (Ma, Lu, & Zhang, 2004).

Nanostructure Formation on Surfaces

Research has shown that cyclopropyl methyl ketone can react with single dangling bonds on silicon surfaces to form metastable radical species. This leads to the formation of contiguous strings of molecules attached to the surface, hinting at the potential for controlling growth direction in nanostructure formation (Tong, DiLabio, Clarkin, & Wolkow, 2004).

Mechanistic Studies in Organic Reactions

Aryl cyclopropyl ketones, similar in structure to cyclopropyl methyl ketone, have been used as probes in mechanistic studies of organic transformations. These studies involve examining the rearrangement and decay of arylcyclopropylketyl anions, providing insight into single electron transfer mechanisms (Tanko & Drumright, 1992).

Applications in Reductive Amination

Cyclopropyl ketones have been studied for their role in CO-assisted reductive chemistry. These ketones can lead to various products like aminoketones and cyclopropyl methylamines under different conditions, showcasing their use as bifunctional electrophiles (Afanasyev et al., 2017).

Synthesis of Functionalized Pyrroles

Cyclopropyl methyl ketone derivatives have been employed in the synthesis of densely functionalized pyrroles, demonstrating their utility as precursors in the synthesis of complex organic molecules (Wurz & Charette, 2005).

Other Notable Applications

  • Catalytic Asymmetric Cycloadditions : Cyclopropyl ketones have been used in gold(I)-catalyzed asymmetric cycloadditions, leading to optically active compounds (Zhang & Zhang, 2012).
  • Synthesis of Cyclic Stereoisomers : They are involved in Lewis acid-catalyzed reactions to yield complex cyclic stereoisomers (Monti et al., 1991).

Safety And Hazards

Exposure to Cyclopropyl methyl ketone can cause skin, eye, and respiratory irritation . It is flammable, and its containers may explode when heated. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back .

Future Directions

Cyclopropyl methyl ketone is an important organic raw material and intermediate. It is used in the synthesis of pharmaceuticals and pesticides . In pharmaceuticals, it is mainly used in the synthesis of anti-AIDS drugs Efavirenz and Etravirine . In pesticides, it is mainly used in the synthesis of fungicides Azoxystrobin and Trifloxystrobin . The market for Cyclopropyl methyl ketone is expected to grow, with research focusing on improving its synthesis from highly available building blocks .

properties

IUPAC Name

1-cyclopropylethanone
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InChI

InChI=1S/C5H8O/c1-4(6)5-2-3-5/h5H,2-3H2,1H3
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InChI Key

HVCFCNAITDHQFX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C1CC1
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID9074854
Record name Cyclopropyl methyl ketone
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Molecular Weight

84.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Cyclopropyl methyl ketone
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Vapor Pressure

44.7 [mmHg]
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Product Name

Cyclopropyl methyl ketone

CAS RN

765-43-5
Record name Cyclopropyl methyl ketone
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Synthesis routes and methods I

Procedure details

A solution of cyclohexanecarbonyl chloride (9.1 ml) in CH2Cl2 (25 ml) was added slowly under nitrogen atmosphere at 0-4° C. to a stirred mixture of AlCl3 (9.1 g), CH2Cl2 (25 ml) and benzene (50 ml). The resulting mixture was stirred for 1 hour at 0-4° C. and 12 hours at the room temperature. The mixture was poured into ice-water (200 ml, contains 1 ml of concentrated HCl) and stirred for 5 minutes. The phases were separated and the aqueous phase was washed with CH2CO2 (2×20 ml). The organic phases were combined and extracted with water (2×20 ml), 2.5% NaOH solution (2×30 ml) and water (2×20 ml). The organic phase was dried over Na2SO4 and evaporated. Yield was 12.0 g.
Quantity
9.1 mL
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9.1 g
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50 mL
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25 mL
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25 mL
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solvent
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[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 11.5 g/h of benzoic acid, 36 g/h of cyclohexanecarboxylic acid and 13 g/h of water was evaporated in an evaporator and passed, together with 10 l/h of nitrogen, at 450° C., over 100 ml of a catalyst which contained 2% by weight of potassium oxide, the remainder being anatase. The reaction gases were then cooled and were collected in a receiver. From the discharged two-phase mixture, the organic phase was analyzed by gas chromatography. The conversion of benzoic acid was 98%. The selectivity with respect to cyclohexyl phenyl ketone was 60%.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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